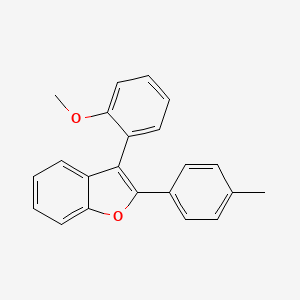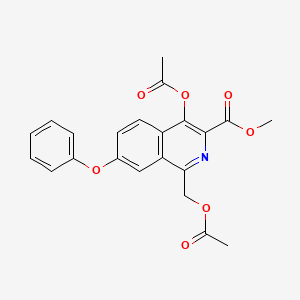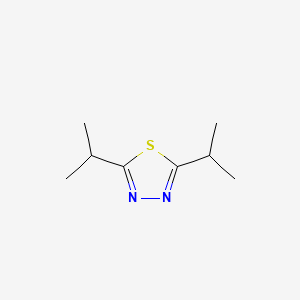
5-((2-Bromophenyl)methyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Bromophenyl)methyl)-2-oxazolidinone is an organic compound characterized by the presence of a brominated phenyl group attached to a methyl group, which is further connected to an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromophenyl)methyl)-2-oxazolidinone typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl alcohol and ethylene carbonate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.
Procedure: The 2-bromobenzyl alcohol reacts with ethylene carbonate in the presence of the base to form the oxazolidinone ring. The reaction is typically conducted at elevated temperatures (around 100-120°C) to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the oxazolidinone ring can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-((2-Bromophenyl)methyl)-2-oxazolidinone serves as a versatile intermediate for the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for constructing diverse chemical libraries.
Biology
The compound’s structural features allow it to interact with biological molecules, making it a potential candidate for drug discovery. It can be used as a scaffold for designing inhibitors or modulators of specific biological targets.
Medicine
Research into the medicinal applications of this compound includes its potential use as an antimicrobial agent. Its ability to disrupt bacterial cell wall synthesis is of particular interest.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which 5-((2-Bromophenyl)methyl)-2-oxazolidinone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
5-((2-Chlorophenyl)methyl)-2-oxazolidinone: Similar structure but with a chlorine atom instead of bromine.
5-((2-Fluorophenyl)methyl)-2-oxazolidinone: Contains a fluorine atom on the phenyl ring.
5-((2-Methylphenyl)methyl)-2-oxazolidinone: Features a methyl group instead of a halogen.
Uniqueness
The presence of the bromine atom in 5-((2-Bromophenyl)methyl)-2-oxazolidinone imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can influence the compound’s chemical behavior and biological activity, making it distinct in its applications and effects.
This detailed overview of this compound highlights its significance in various fields and provides a comprehensive understanding of its properties and uses
Propiedades
Número CAS |
62825-92-7 |
|---|---|
Fórmula molecular |
C10H10BrNO2 |
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
5-[(2-bromophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10BrNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13) |
Clave InChI |
WEELDJDMRQTFIE-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1)CC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)

![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)

![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)


![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)


